(2-(3-Methoxyphenyl)pyridin-4-yl)boronic acid
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Overview
Description
(2-(3-Methoxyphenyl)pyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C12H12BNO3. This compound is notable for its role in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds . The presence of both a pyridine and a methoxyphenyl group in its structure makes it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(3-Methoxyphenyl)pyridin-4-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-(3-methoxyphenyl)pyridine using bis(pinacolato)diboron in the presence of a base such as potassium acetate . The reaction is usually carried out in an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: (2-(3-Methoxyphenyl)pyridin-4-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . It can also participate in oxidation and substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol-water mixtures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions include biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(2-(3-Methoxyphenyl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (2-(3-Methoxyphenyl)pyridin-4-yl)boronic acid exerts its effects is primarily through its participation in Suzuki-Miyaura coupling reactions. The process involves the formation of a palladium complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the desired biaryl product . This mechanism is facilitated by the electronic properties of the pyridine and methoxyphenyl groups, which stabilize the intermediate complexes .
Comparison with Similar Compounds
- (2-Methylpyridin-4-yl)boronic acid
- 4-Pyridinylboronic acid
- 4-Methoxyphenylboronic acid
Comparison: Compared to these similar compounds, (2-(3-Methoxyphenyl)pyridin-4-yl)boronic acid offers unique advantages due to the presence of both the pyridine and methoxyphenyl groups. These functional groups enhance its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C12H12BNO3 |
---|---|
Molecular Weight |
229.04 g/mol |
IUPAC Name |
[2-(3-methoxyphenyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C12H12BNO3/c1-17-11-4-2-3-9(7-11)12-8-10(13(15)16)5-6-14-12/h2-8,15-16H,1H3 |
InChI Key |
NRNHQUCHWTUBPZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)C2=CC(=CC=C2)OC)(O)O |
Origin of Product |
United States |
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